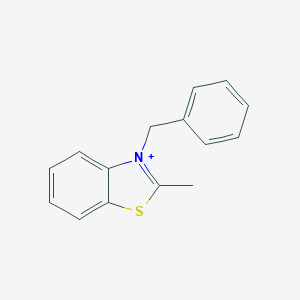
3-Benzyl-2-methyl-1,3-benzothiazol-3-ium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Benzyl-2-methyl-1,3-benzothiazol-3-ium, also known as MBT, is a heterocyclic compound that has been widely studied for its various applications in scientific research. MBT is a cationic dye that is commonly used as a fluorescent probe for detecting and measuring biological molecules, such as proteins, nucleic acids, and lipids.
Wirkmechanismus
The mechanism of action of 3-Benzyl-2-methyl-1,3-benzothiazol-3-ium is based on its ability to bind to biological molecules, such as proteins, nucleic acids, and lipids, through electrostatic interactions. 3-Benzyl-2-methyl-1,3-benzothiazol-3-ium is positively charged, which allows it to bind to negatively charged molecules in biological systems. The binding of 3-Benzyl-2-methyl-1,3-benzothiazol-3-ium to these molecules results in a change in the fluorescence properties of the dye, which can be detected and measured using fluorescence microscopy or flow cytometry.
Biochemical and Physiological Effects:
3-Benzyl-2-methyl-1,3-benzothiazol-3-ium has been shown to have minimal biochemical and physiological effects on living cells and tissues. It is non-toxic and does not interfere with cellular processes or metabolic pathways. However, it is important to note that the concentration of 3-Benzyl-2-methyl-1,3-benzothiazol-3-ium used in experiments should be carefully controlled to avoid any potential effects on cellular function.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 3-Benzyl-2-methyl-1,3-benzothiazol-3-ium is its high sensitivity and specificity for detecting and measuring biological molecules. It is also relatively easy to use and can be incorporated into a wide range of experimental protocols. However, there are also some limitations to the use of 3-Benzyl-2-methyl-1,3-benzothiazol-3-ium in lab experiments. For example, the dye can be sensitive to changes in pH and temperature, which can affect its fluorescence properties. Additionally, the dye can be prone to photobleaching, which can limit its usefulness in long-term experiments.
Zukünftige Richtungen
There are several future directions for the use of 3-Benzyl-2-methyl-1,3-benzothiazol-3-ium in scientific research. One potential application is in the development of new diagnostic tools for detecting and monitoring disease biomarkers. 3-Benzyl-2-methyl-1,3-benzothiazol-3-ium could also be used to study the dynamics of protein-protein interactions in living cells, which could provide insights into the mechanisms of disease and potential targets for drug development. Additionally, the development of new fluorescent probes based on the structure of 3-Benzyl-2-methyl-1,3-benzothiazol-3-ium could lead to the discovery of new biological molecules and pathways.
Wissenschaftliche Forschungsanwendungen
3-Benzyl-2-methyl-1,3-benzothiazol-3-ium has a wide range of applications in scientific research, including fluorescence microscopy, flow cytometry, and protein labeling. As a fluorescent probe, 3-Benzyl-2-methyl-1,3-benzothiazol-3-ium is commonly used to detect and measure biological molecules in living cells and tissues. It can also be used to study the dynamics of protein-protein interactions, protein-lipid interactions, and protein-nucleic acid interactions.
Eigenschaften
Produktname |
3-Benzyl-2-methyl-1,3-benzothiazol-3-ium |
|---|---|
Molekularformel |
C15H14NS+ |
Molekulargewicht |
240.3 g/mol |
IUPAC-Name |
3-benzyl-2-methyl-1,3-benzothiazol-3-ium |
InChI |
InChI=1S/C15H14NS/c1-12-16(11-13-7-3-2-4-8-13)14-9-5-6-10-15(14)17-12/h2-10H,11H2,1H3/q+1 |
InChI-Schlüssel |
GUKBPNZRLOTXKE-UHFFFAOYSA-N |
SMILES |
CC1=[N+](C2=CC=CC=C2S1)CC3=CC=CC=C3 |
Kanonische SMILES |
CC1=[N+](C2=CC=CC=C2S1)CC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[1-(4-Methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B261418.png)

![N-[2-fluoro-5-(trifluoromethyl)phenyl]-3-(trifluoromethyl)benzamide](/img/structure/B261420.png)
![2-[1-(2-Chloro-6-fluorobenzyl)-2-piperazinyl]ethanol](/img/structure/B261422.png)

![2-[1-(4-Methoxy-2,3-dimethylbenzyl)-2-piperazinyl]ethanol](/img/structure/B261426.png)
![2-[1-(3-Methyl-2-butenyl)-3-oxo-2-piperazinyl]acetic acid](/img/structure/B261429.png)
![2-[1-(3,4-Difluorobenzyl)-2-piperazinyl]ethanol](/img/structure/B261430.png)
![2-[1-(Cyclohexylmethyl)piperazin-2-yl]ethanol](/img/structure/B261435.png)
![[1-(2-Chloro-4-fluorobenzyl)-3-oxo-2-piperazinyl]acetic acid](/img/structure/B261438.png)
![2-{[(3,4-Dimethylphenoxy)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B261447.png)


